molecular formula C14H23NO2 B14377929 N,N-diethylethanamine;4-methylbenzoic acid CAS No. 89423-19-8

N,N-diethylethanamine;4-methylbenzoic acid

Cat. No.: B14377929
CAS No.: 89423-19-8
M. Wt: 237.34 g/mol
InChI Key: FWMBUYLQPRBBFR-UHFFFAOYSA-N
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Description

N,N-diethylethanamine;4-methylbenzoic acid is a compound that combines an amine and a carboxylic acid The amine component, N,N-diethylethanamine, is a tertiary amine, while the carboxylic acid component, 4-methylbenzoic acid, is an aromatic carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylethanamine;4-methylbenzoic acid typically involves the reaction of N,N-diethylethanamine with 4-methylbenzoic acid. The reaction can be carried out under mild conditions, often using a coupling agent to facilitate the formation of the amide bond. Common coupling agents include N,N’-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation reactions. The process would be optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. Solvents like dichloromethane or N,N-dimethylformamide may be used, although greener alternatives are being explored .

Chemical Reactions Analysis

Types of Reactions

N,N-diethylethanamine;4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized under strong conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Products may include oxidized aromatic compounds.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Various substituted amines or esters can be formed.

Scientific Research Applications

N,N-diethylethanamine;4-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethylethanamine;4-methylbenzoic acid involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the aromatic ring can participate in π-π stacking interactions. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylethanamine: A tertiary amine with similar properties but different reactivity.

    4-methylbenzoic acid: An aromatic carboxylic acid with similar structural features.

Uniqueness

N,N-diethylethanamine;4-methylbenzoic acid is unique due to the combination of its amine and carboxylic acid functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .

Properties

CAS No.

89423-19-8

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

N,N-diethylethanamine;4-methylbenzoic acid

InChI

InChI=1S/C8H8O2.C6H15N/c1-6-2-4-7(5-3-6)8(9)10;1-4-7(5-2)6-3/h2-5H,1H3,(H,9,10);4-6H2,1-3H3

InChI Key

FWMBUYLQPRBBFR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.CC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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